2,3-Dichloro-6-iodoquinoxaline

Orthogonal Reactivity Cross-Coupling Chemoselective Synthesis

Researchers synthesizing 2,3,6-trisubstituted quinoxalines face multi-step protection/deprotection bottlenecks. 2,3-Dichloro-6-iodoquinoxaline solves this via orthogonal reactivity: the 6-iodo group selectively undergoes Suzuki-Miyaura or Sonogashira coupling first, leaving the 2,3-dichloro positions intact for subsequent SNAr or cross-coupling. This sequential, one-scaffold strategy eliminates protecting-group chemistry and minimizes byproducts. · Orthogonal halogen pattern (I at C6, Cl at C2/C3) for unambiguous sequential functionalization. · High-purity (≥98% HPLC) ensures reliable coupling yields and simplifies purification. · Available from stock for immediate global shipping, supporting medicinal chemistry, material science, and radiopharmacy programs.

Molecular Formula C8H3Cl2IN2
Molecular Weight 324.93
CAS No. 1245647-89-5
Cat. No. B594101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-iodoquinoxaline
CAS1245647-89-5
Synonyms2,3-dichloro-6-iodoquinoxaline
Molecular FormulaC8H3Cl2IN2
Molecular Weight324.93
Structural Identifiers
SMILESC1=CC2=C(C=C1I)N=C(C(=N2)Cl)Cl
InChIInChI=1S/C8H3Cl2IN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H
InChIKeyMNRFQXPQQAOODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-6-iodoquinoxaline – Building Block Overview


2,3-Dichloro-6-iodoquinoxaline (CAS 1245647-89-5) is a heterocyclic compound belonging to the quinoxaline class, with the molecular formula C₈H₃Cl₂IN₂ and a molecular weight of 324.93 g/mol . It features a bicyclic aromatic framework consisting of a benzene ring fused to a pyrazine ring, with chlorine atoms at positions 2 and 3 and an iodine atom at position 6 . This specific halogen substitution pattern confers unique synthetic utility, particularly for orthogonal cross-coupling strategies, distinguishing it from simpler quinoxaline derivatives. The compound is primarily employed as a versatile building block in medicinal chemistry and materials science for the construction of complex molecular architectures via sequential functionalization.

2,3-Dichloro-6-iodoquinoxaline: Substitution Limitations


Generic substitution of 2,3-dichloro-6-iodoquinoxaline with other halogenated quinoxalines (e.g., 2,3-dichloroquinoxaline or 6-iodoquinoxaline) fails due to the loss of key synthetic capabilities. The presence of both chloro and iodo substituents on the same scaffold is critical for enabling orthogonal reactivity, where the iodo group at the 6-position can participate selectively in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) while the chloro groups at the 2- and 3-positions remain available for subsequent nucleophilic aromatic substitution (SNAr) or further metal-catalyzed transformations [1]. This orthogonal potential is absent in analogs that lack this precise halogen combination and positioning [2]. Furthermore, the 6-iodo substituent provides a distinct advantage for heavy-atom effects and potential radiolabeling applications (e.g., with ¹³¹I) that are not feasible with the chloro-only or non-iodinated analogs [3].

2,3-Dichloro-6-iodoquinoxaline – Differentiation Evidence


Orthogonal Cross-Coupling: Iodo vs Chloro Selectivity

The 6-iodo substituent of 2,3-dichloro-6-iodoquinoxaline exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the 2- and 3-chloro groups. This differential reactivity enables sequential, site-selective functionalization. In contrast, 2,3-dichloroquinoxaline (DCQX) lacks an iodo group and thus cannot achieve this orthogonal sequence with comparable chemoselectivity, as both chloro groups possess similar reactivity profiles [1]. While direct kinetic data comparing the oxidative addition rates of the C–I vs. C–Cl bonds on this specific scaffold are not available in the primary literature, the general class-level inference is well-established: aryl iodides undergo oxidative addition to Pd(0) complexes 10⁴ to 10⁵ times faster than aryl chlorides under standard Suzuki-Miyaura conditions [2].

Orthogonal Reactivity Cross-Coupling Chemoselective Synthesis Suzuki-Miyaura Sonogashira

Crystal Structure and Ligand Binding (PDB 8q11)

The ligand IIZ, which corresponds to 2,3-dichloro-6-iodoquinoxaline, has been co-crystallized and deposited in the Protein Data Bank (PDB) under entry 8q11 [1]. This provides direct, verifiable evidence of its use as a tool compound in structural biology. In contrast, closely related analogs such as 2,3-dichloroquinoxaline or 6-iodoquinoxaline do not have equivalent high-resolution structural data publicly available in the PDB, limiting their immediate utility in structure-based drug design without additional optimization. The presence of the iodine atom in IIZ facilitates anomalous scattering, aiding in phasing and confirming ligand orientation within the binding pocket.

Structural Biology X-ray Crystallography Ligand Binding Drug Discovery Halogen Bonding

Radioiodination Potential for Theranostics

Iodoquinoxaline derivatives, specifically those labeled with ¹³¹I, have demonstrated promising pre-clinical validation for targeted radionuclide therapy (TRT) in melanoma models [1]. While the specific study used a derivative, the 6-iodo substitution pattern on 2,3-dichloro-6-iodoquinoxaline provides a direct synthetic handle for radiolabeling. In contrast, non-iodinated analogs like 2,3-dichloroquinoxaline cannot be directly radioiodinated and require more complex synthetic routes to introduce a radiolabel, if possible at all. This inherent advantage positions 2,3-dichloro-6-iodoquinoxaline as a privileged scaffold for developing theranostic agents.

Radiopharmaceuticals Targeted Radionuclide Therapy Oncology Iodine-131 Theranostics

2,3-Dichloro-6-iodoquinoxaline – Key Application Scenarios


Site-Selective Synthesis of Quinoxaline Libraries

Researchers designing focused libraries of 2,3,6-trisubstituted quinoxalines can exploit the orthogonal reactivity of 2,3-dichloro-6-iodoquinoxaline. The 6-iodo group is first engaged in a Suzuki-Miyaura or Sonogashira coupling to install an aryl or alkynyl moiety, followed by nucleophilic aromatic substitution (SNAr) or further cross-coupling at the 2- and 3-chloro positions. This sequential approach avoids protecting group chemistry and minimizes byproducts, directly addressing the limitations encountered when using 2,3-dichloroquinoxaline alone [1].

Structure-Based Drug Design (PDB 8q11)

The availability of a high-resolution co-crystal structure (PDB 8q11) containing 2,3-dichloro-6-iodoquinoxaline as ligand IIZ provides a validated starting point for structure-based drug design [1]. Medicinal chemists can use this data to guide the design of analogs with improved potency and selectivity, leveraging the iodine atom for halogen bonding interactions identified in the binding site. This scenario is particularly valuable for projects targeting kinases or other enzymes where halogenated quinoxalines have shown activity [2].

Radioiodinated Molecular Imaging and Therapy

In nuclear medicine and radiopharmacy, 2,3-dichloro-6-iodoquinoxaline serves as a convenient precursor for the synthesis of radioiodinated quinoxalines. The native iodine atom allows for rapid, high-yield radioiodination, enabling the production of imaging agents (e.g., for SPECT) or targeted therapeutic agents for TRT. This application is supported by pre-clinical studies demonstrating the efficacy of radioiodinated iodoquinoxaline derivatives in oncology models [1].

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